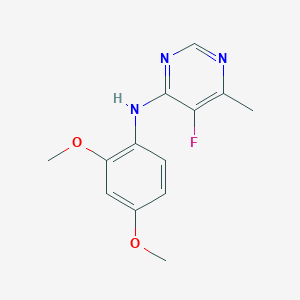![molecular formula C18H25FN2O3 B15115878 4-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B15115878.png)
4-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine-3-carbonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a piperidine ring substituted with a fluoro-methoxyphenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine-3-carbonyl}morpholine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine-3-carbonyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
- (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Uniqueness
4-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine-3-carbonyl}morpholine is unique due to its specific substitution pattern and the presence of both piperidine and morpholine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H25FN2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H25FN2O3/c1-23-17-5-4-14(11-16(17)19)12-20-6-2-3-15(13-20)18(22)21-7-9-24-10-8-21/h4-5,11,15H,2-3,6-10,12-13H2,1H3 |
InChI Key |
YIWTZLFODZNUSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)C(=O)N3CCOCC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B15115833.png)
![4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B15115834.png)

![5-Fluoro-4-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B15115841.png)

![4-Methyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B15115856.png)
![5-chloro-N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B15115859.png)
![2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-5-ethylpyrimidine](/img/structure/B15115863.png)
![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B15115876.png)

![2-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B15115882.png)
![7-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15115883.png)
